molecular formula C19H18FN3OS B12583785 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide

Cat. No.: B12583785
M. Wt: 355.4 g/mol
InChI Key: VUDSAIJIZSRBKE-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving quinazoline derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline-based anticancer drug.

    Afatinib: A quinazoline derivative with anticancer properties.

Uniqueness

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C19H18FN3OS/c1-12-4-9-15-16(10-12)21-18(13-5-7-14(20)8-6-13)22-19(15)25-11-17(24)23(2)3/h4-10H,11H2,1-3H3

InChI Key

VUDSAIJIZSRBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)N(C)C

Origin of Product

United States

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